1-(4-chlorobenzyl)-4-(2-naphthylsulfonyl)piperazine
Description
1-(4-Chlorobenzyl)-4-(2-naphthylsulfonyl)piperazine is a piperazine derivative characterized by a 4-chlorobenzyl group at the N1 position and a 2-naphthalenesulfonyl group at the N4 position. Its structure combines lipophilic aromatic moieties (chlorobenzyl and naphthylsulfonyl) with the polar sulfonamide group, influencing solubility, bioavailability, and target binding .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c22-20-8-5-17(6-9-20)16-23-11-13-24(14-12-23)27(25,26)21-10-7-18-3-1-2-4-19(18)15-21/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPJECYDMREECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzyl)-4-(2-naphthylsulfonyl)piperazine is a synthetic compound belonging to the piperazine class, which is known for its diverse pharmacological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
The compound's structure is characterized by a piperazine ring substituted with a chlorobenzyl group and a naphthylsulfonyl moiety. This unique combination may influence its biological interactions and properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H21ClN2O2S |
| Molecular Weight | 364.90 g/mol |
| CAS Number | [insert CAS number] |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Piperazine derivatives often modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in psychiatric and neurological disorders.
Biological Activity Studies
Recent studies have investigated the compound's potential in various therapeutic areas:
- Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
- Antimicrobial Properties : Preliminary studies suggest that it possesses significant antibacterial activity against Gram-positive bacteria, potentially due to disruption of bacterial cell wall synthesis.
- Neuropharmacological Effects : The compound has shown promise in modulating anxiety-like behaviors in animal models, indicating potential use in treating anxiety disorders.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study evaluated the effects of this compound on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Results demonstrated a dose-dependent reduction in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for PC-3.
-
Antibacterial Efficacy
- In vitro assays tested the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating significant antibacterial potential.
-
Behavioral Studies in Rodents
- An experimental model assessed the anxiolytic effects of the compound using the elevated plus maze test. Doses of 10 mg/kg significantly increased the time spent in open arms compared to control groups, suggesting reduced anxiety levels.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar piperazine derivatives is essential:
| Compound | Anticancer Activity | Antimicrobial Activity | Neuropharmacological Effects |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| 1-(4-Fluorobenzyl)-4-(2-Naphthylsulfonyl)piperazine | Moderate | High | Minimal |
| 1-(4-Methylbenzyl)-4-(2-Naphthylsulfonyl)piperazine | Low | Moderate | Significant |
Comparison with Similar Compounds
Key Findings and Implications
- Chlorobenzyl vs. Methoxyphenyl : The 4-chlorobenzyl group enhances cytotoxicity compared to methoxyphenyl, likely due to increased lipophilicity and membrane penetration .
- Naphthylsulfonyl vs.
- Therapeutic Potential: The target compound’s dual aromatic and sulfonamide groups position it as a candidate for both anticancer and antibacterial applications, pending further in vivo validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
